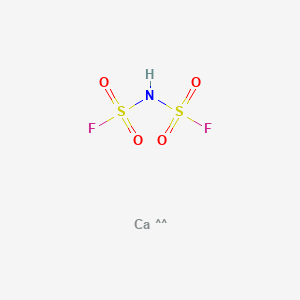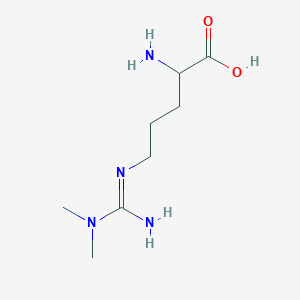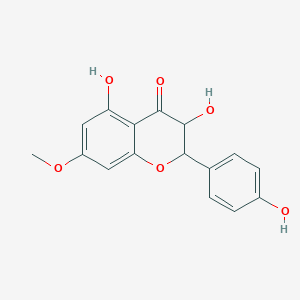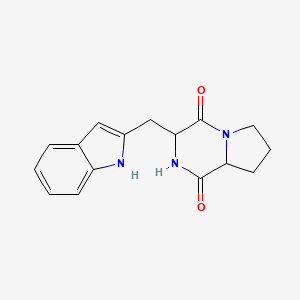![molecular formula C16H22Br2N2 B12317674 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide CAS No. 53952-75-3](/img/structure/B12317674.png)
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide is a chemical compound with the molecular formula C16H22Br2N2 and a molecular weight of 402.17 g/mol . It is characterized by the presence of two pyridinium rings connected by a hexyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide typically involves the reaction of 1-bromohexane with pyridine to form 1-(6-bromohexyl)pyridinium bromide. This intermediate is then reacted with another equivalent of pyridine to yield the final product . The reaction conditions usually involve heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyridinium rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the pyridinium rings to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide ions, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxides, while reduction may produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological membranes and proteins, affecting their function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials, including ionic liquids and surfactants.
Wirkmechanismus
The mechanism of action of 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide involves its interaction with molecular targets such as proteins and membranes. The pyridinium rings can engage in π-π interactions with aromatic residues in proteins, while the hexyl chain can insert into lipid bilayers, disrupting membrane integrity. These interactions can lead to various biological effects, including antimicrobial activity and modulation of protein function.
Vergleich Mit ähnlichen Verbindungen
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide can be compared with other similar compounds, such as:
- 1-hexadecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium dichloride : This compound has a similar structure but with a longer alkyl chain and different counterions (chloride instead of bromide).
- 1-methyl-1-[6-(1-methylpyrrolidin-1-ium-1-yl)hexyl]pyrrolidin-1-ium diiodide : This compound features pyrrolidinium rings instead of pyridinium rings and iodide counterions.
The uniqueness of this compound lies in its specific combination of pyridinium rings and hexyl chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53952-75-3 |
|---|---|
Molekularformel |
C16H22Br2N2 |
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
1-(6-pyridin-1-ium-1-ylhexyl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C16H22N2.2BrH/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18;;/h3-4,7-10,13-16H,1-2,5-6,11-12H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YNXFSNSONRTBKQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)

![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)

![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)

![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)


![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)
